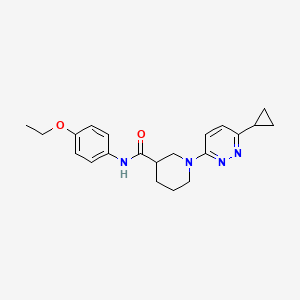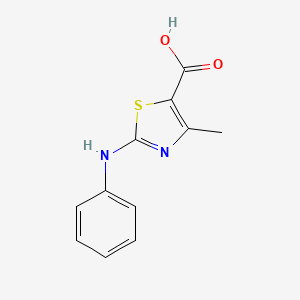
2-(1H-imidazol-1-yl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1H-imidazol-1-yl)cyclobutan-1-ol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is a constituent of several important natural products, including histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been a topic of interest for researchers for more than a century . Imidazole was first synthesized by Heinrich Debus in 1858, but various imidazole derivatives had been discovered as early as the 1840s . This synthesis, while producing relatively low yields, is still used for creating C-substituted imidazoles .Molecular Structure Analysis
The molecular structure of “2-(1H-imidazol-1-yl)cyclobutan-1-ol” is characterized by an imidazole ring attached to a cyclobutan-1-ol group . The InChI code for this compound is 1S/C8H12N2O/c11-8(2-1-3-8)6-10-5-4-9-7-10/h4-5,7,11H,1-3,6H2 .Chemical Reactions Analysis
Imidazole compounds have been known to show a broad range of chemical and biological properties . They are amphoteric in nature, meaning they can function as both an acid and a base . Due to the presence of a positive charge on either of the two nitrogen atoms, imidazole shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1H-imidazol-1-yl)cyclobutan-1-ol” include a molecular weight of 152.2 , and it is an oil in physical form . It is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Antibacterial Properties
Imidazole derivatives, including 2-(1H-imidazol-1-yl)cyclobutan-1-ol, exhibit antibacterial activity. Researchers have investigated their potential as antimicrobial agents against various bacterial strains. These compounds could play a role in combating drug-resistant bacteria, addressing the growing problem of antimicrobial resistance .
Antifungal Activity
Imidazole-containing compounds have also demonstrated antifungal properties. They inhibit fungal growth by interfering with essential cellular processes. Investigating the efficacy of 2-(1H-imidazol-1-yl)cyclobutan-1-ol against specific fungal pathogens could lead to novel antifungal therapies .
Anti-Inflammatory Effects
Some imidazole derivatives possess anti-inflammatory properties. Researchers have explored their potential in modulating inflammatory pathways, making them promising candidates for treating inflammatory diseases such as arthritis and inflammatory bowel disorders .
Antitumor Potential
Studies suggest that certain imidazole-based compounds exhibit antitumor activity. Investigating the effects of 2-(1H-imidazol-1-yl)cyclobutan-1-ol on cancer cell lines could provide insights into its therapeutic potential against malignancies .
Antiviral Applications
Imidazole derivatives have been investigated as antiviral agents. Their ability to interfere with viral replication processes makes them valuable in the fight against viral infections. Research into the antiviral properties of 2-(1H-imidazol-1-yl)cyclobutan-1-ol could yield promising results .
Antiulcer Activity
Imidazole-containing compounds, including 2-(1H-imidazol-1-yl)cyclobutan-1-ol, have been explored for their antiulcer effects. Understanding their mechanisms of action and potential clinical applications in treating gastric ulcers is an ongoing area of research .
Other Biological Activities
Beyond the mentioned fields, imidazole derivatives exhibit diverse activities, including antioxidant, antipyretic, and antidiabetic effects. Researchers continue to explore their multifaceted roles in health and disease .
Mécanisme D'action
The mechanism of action of imidazole-containing compounds can vary widely depending on the specific compound and its intended use . For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Propriétés
IUPAC Name |
2-imidazol-1-ylcyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-7-2-1-6(7)9-4-3-8-5-9/h3-7,10H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGULLMCUBBDAMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2C=CN=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-1-yl)cyclobutan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2367126.png)


![1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane](/img/structure/B2367131.png)
methanone](/img/structure/B2367132.png)
![2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile](/img/structure/B2367133.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B2367134.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2367136.png)
![N-[1-(2-Amino-2-oxoethyl)-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2367140.png)
![1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[(E)-2-(dimethylamino)ethenyl]-4-oxopyrimidine-5-carbonitrile](/img/structure/B2367141.png)


![3-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2367145.png)